An In-depth Technical Guide to 4-(chloromethyl)-N,N-dimethylbenzamide: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 4-(chloromethyl)-N,N-dimethylbenzamide: Properties, Synthesis, and Applications in Drug Development
This guide provides a comprehensive technical overview of 4-(chloromethyl)-N,N-dimethylbenzamide, a versatile bifunctional reagent of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, established synthetic protocols, characteristic reactivity, and its burgeoning applications in medicinal chemistry and beyond.
Core Physicochemical and Structural Properties
4-(chloromethyl)-N,N-dimethylbenzamide, with the CAS number 121083-51-0, is a substituted aromatic compound featuring both a reactive benzylic chloride and a tertiary benzamide functional group.[1][2] This unique combination of functionalities makes it a valuable intermediate in the synthesis of more complex molecular architectures.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO | [2] |
| Molecular Weight | 197.66 g/mol | [2] |
| CAS Number | 121083-51-0 | [1] |
| IUPAC Name | 4-(chloromethyl)-N,N-dimethylbenzamide | [3] |
| SMILES | CN(C)C(=O)C1=CC=C(C=C1)CCl | [1] |
| Appearance | Off-white solid (typical) | [4] |
| Storage | Store at 10°C - 25°C in a well-closed container. | [1] |
While specific experimental data for properties like melting point, boiling point, and solubility are not extensively documented in readily available literature, its solid appearance at room temperature suggests a melting point above ambient temperature. Its structural components suggest moderate solubility in common organic solvents.
Synthesis of 4-(chloromethyl)-N,N-dimethylbenzamide
The synthesis of 4-(chloromethyl)-N,N-dimethylbenzamide can be achieved through several synthetic routes. A common and logical approach involves the amidation of 4-(chloromethyl)benzoyl chloride with dimethylamine. This reaction is a classic example of nucleophilic acyl substitution.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol is based on the well-established Schotten-Baumann reaction conditions, which are frequently used for the synthesis of amides from acyl chlorides and amines.[5]
Materials and Equipment:
-
4-(chloromethyl)benzoyl chloride
-
Dimethylamine (2.0 M solution in THF or as a gas)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other non-nucleophilic base
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
-
Reagent Addition: To the flask, add a solution of dimethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Dissolve 4-(chloromethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Reaction: Add the 4-(chloromethyl)benzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature is maintained between 0-5 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 4-(chloromethyl)-N,N-dimethylbenzamide.
Chemical Reactivity and Mechanistic Insights
The dual functionality of 4-(chloromethyl)-N,N-dimethylbenzamide dictates its chemical reactivity. The two primary reactive sites are the electrophilic carbonyl carbon of the amide and the benzylic carbon bearing the chlorine atom.
Reactivity of the Benzamide Group
The tertiary amide group is generally stable. However, the carbonyl oxygen can act as a directing group in electrophilic aromatic substitution reactions, although the chloromethyl group is a deactivating group. The amide bond can be hydrolyzed under strong acidic or basic conditions, though this typically requires harsh reaction conditions.
Reactivity of the Benzylic Chloride
The chloromethyl group is the more reactive handle for synthetic transformations. As a benzylic chloride, it is susceptible to nucleophilic substitution reactions.[6] The mechanism of this substitution can be either Sₙ1 or Sₙ2, depending on the nature of the nucleophile and the reaction conditions.
-
Sₙ1 Pathway: In the presence of a polar protic solvent and a weak nucleophile, the reaction is likely to proceed via an Sₙ1 mechanism.[7] The rate-determining step is the formation of a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile.
-
Sₙ2 Pathway: With a strong, unhindered nucleophile in a polar aprotic solvent, the Sₙ2 pathway is favored.[8] This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral.
This reactivity allows for the introduction of a wide variety of functional groups at the benzylic position, such as amines, azides, cyanides, and thiols.
Diagram of Reaction Pathways:
Caption: Nucleophilic substitution pathways of the benzylic chloride.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzamides are a well-established class of pharmacologically active compounds with a wide range of therapeutic applications, including antipsychotic, antiemetic, and gastroprokinetic effects.[9][10] The benzamide moiety is a key structural feature in several approved drugs.[11]
4-(chloromethyl)-N,N-dimethylbenzamide serves as a crucial building block for the synthesis of novel drug candidates. The chloromethyl group provides a convenient point of attachment for various pharmacophores, allowing for the exploration of structure-activity relationships (SAR). For instance, it can be used to link the benzamide core to other cyclic or heterocyclic systems, a common strategy in the design of enzyme inhibitors and receptor ligands.[11][12] The N,N-dimethylbenzamide portion itself can contribute to the overall pharmacological profile of a molecule, influencing properties such as solubility, membrane permeability, and metabolic stability.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-(chloromethyl)-N,N-dimethylbenzamide. It is classified as an irritant and may be harmful if swallowed or inhaled.[1][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4] Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Store in a tightly closed container in a dry and cool place.[1]
Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before use.[4][13][14][15]
References
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- PubChem. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696.
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- Google Patents. CN101585781B - Preparing method of N, N-dimethylbenzamide.
- Benchchem. Application Notes and Protocols: "Benzamide, N,N,4-trimethyl-" as a Versatile Building Block in Organic Synthesis.
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